Neurokinin A (4-10) TFA is a biologically active peptide derived from the larger neuropeptide Neurokinin A, which is part of the tachykinin family. This peptide fragment, consisting of amino acids 4 to 10, retains significant biological activity and plays a crucial role in various physiological processes such as pain perception, inflammation, and smooth muscle contraction. Neurokinin A (4-10) TFA is recognized for its ability to act as an agonist for the neurokinin-2 receptor, which is involved in numerous signaling pathways within the body .
Neurokinin A (4-10) TFA is synthesized through solid-phase peptide synthesis methods. It falls under the classification of neuropeptides and is specifically categorized as a tachykinin. Tachykinins are known for their involvement in nociceptive processing and various other physiological functions.
The synthesis of Neurokinin A (4-10) TFA typically employs solid-phase peptide synthesis (SPPS), a widely used method in peptide chemistry that allows for the sequential addition of protected amino acids to a growing peptide chain attached to a solid resin.
Neurokinin A (4-10) TFA has a molecular formula of C36H55F3N8O12S, with a molecular weight of approximately 880.93 g/mol. The structure consists of several key amino acids that contribute to its biological activity and receptor binding capabilities. The presence of norleucine at position 10 enhances its stability and binding affinity to the neurokinin-2 receptor .
Neurokinin A (4-10) TFA can undergo various chemical reactions, including:
The major products resulting from these reactions include:
Neurokinin A (4-10) TFA exerts its physiological effects primarily through binding to the neurokinin-2 receptor, a type of G-protein-coupled receptor. Upon binding, it activates intracellular signaling pathways that lead to various responses, including:
The specific interactions between Neurokinin A (4-10) TFA and the neurokinin receptors are critical for its biological effects, particularly in modulating inflammatory responses .
Neurokinin A (4-10) TFA has several significant applications in scientific research:
Tachykinins represent a critical peptide family in neuromodulation and inflammatory processes, characterized by their conserved C-terminal sequence -Phe-X-Gly-Leu-Met-NH₂. Neurokinin A (NKA), a key member of this family, exerts its biological functions primarily through interactions with neurokinin receptors (NK1R, NK2R, NK3R). The truncated fragment Neurokinin A(4-10) (sequence: Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂) retains significant bioactivity despite the absence of the first three N-terminal residues. This fragment specifically demonstrates high affinity and selectivity for the tachykinin NK2 receptor, making it an invaluable tool for studying receptor-specific pathways [1] [5].
Table 1: Receptor Affinity Profile of Neurokinin A Fragments
Peptide | NK1R Affinity | NK2R Affinity | NK3R Affinity | Primary Receptor Selectivity |
---|---|---|---|---|
Full-length NKA | Moderate | High | Moderate | NK2R |
NKA(4-10) | Low | High | Low | NK2R |
[MePhe⁷]-NKB | Low | Low | High | NK3R |
In human bronchial tissue, NKA(4-10) contributes to inflammation by potentiating cholinergic nerve-mediated contractions. Research demonstrates that endothelin-1 (ET-1) stimulates the release of endogenous tachykinins like NKA, which subsequently enhances bronchoconstriction via NK2 receptor activation. This pathway is experimentally validated by the observation that the NK2 receptor antagonist SR48968 significantly reduces ET-1-induced potentiation of airway smooth muscle contraction [9]. Furthermore, in human colonic circular muscle, NKA(4-10) acts as a potent spasmogen exclusively through NK2 receptors, highlighting its role in gastrointestinal inflammation and motility disorders [1]. The fragment’s stability and receptor specificity enable researchers to dissect inflammatory cascades without interference from other tachykinin receptors.
Table 2: Biological Effects of NKA(4-10) in Human Tissues
Tissue | Effect | Receptor Mechanism | Functional Outcome |
---|---|---|---|
Human Bronchi | Potentiation of cholinergic contraction | NK2R activation | Enhanced bronchoconstriction |
Human Colon | Muscle spasmogenesis | NK2R activation | Increased motility/spasms |
Rabbit Fundus | Contractile response | NK2R activation | Smooth muscle contraction |
Neurokinin A(4-10) serves as a fundamental pharmacophore for elucidating the structural determinants of tachykinin receptor binding and activation. Structure-activity relationship (SAR) studies reveal that specific residues within its sequence are critical for NK2 receptor efficacy. Systematic L-alanine scanning demonstrates that substitutions at Asp⁴, Val⁷, Leu⁹, and Met¹⁰ reduce binding affinity by 8- to 80-fold, while replacement of Phe⁶ causes a dramatic 5000-fold decrease. This underscores Phe⁶ as the cornerstone residue for NK2 receptor interaction [2]. Chirality further influences receptor engagement: D-enantiomer substitutions at positions 6 (Phe) and 7 (Val) drastically reduce both binding affinity and functional potency, confirming that natural L-amino acid geometry is essential for productive receptor docking [2].
The peptide’s C-terminal motif (-Val-Gly-Leu-Met-NH₂) forms a β-turn structure that facilitates receptor activation. Modifications here yield functionally diverse ligands:
These SAR insights directly inform the design of receptor-specific agonists and antagonists with improved selectivity profiles. For example, the discovery that [MePhe⁷]-NKB (an NK3R-selective agonist) incorporates structural features analogous to NKA(4-10)’s pharmacophore highlights the translational potential of this research [4].
The investigation of tachykinin biology historically progressed from full-length peptides to minimized fragments to delineate receptor-specific epitopes. Early studies established that full-length Neurokinin A (NKA) activates multiple tachykinin receptors, complicating the interpretation of its physiological roles. This prompted efforts to identify the smallest bioactive fragment capable of retaining receptor selectivity. In the 1980s, researchers determined that NKA(4-10) retained high affinity for NK2 receptors but lost activity at NK1 and NK3 receptors, making it the first fragment with receptor-subtype specificity [2] [4].
The development of NKA(4-10) analogues further refined receptor targeting:
Table 3: Evolution of Key NKA(4-10) Analogues in Tachykinin Research
Year | Analogue | Structural Modification | Pharmacological Outcome | Significance |
---|---|---|---|---|
1987 | [Nle¹⁰]NKA(4-10) | Methionine → Norleucine | Enhanced oxidative stability | Improved assay reproducibility |
1991 | [β-Ala⁸]NKA(4-10) | Glycine → β-Alanine | Increased resistance to proteases | Prolonged activity in functional assays |
2001 | [Ala⁸]NKA(4-10) | Glycine → Alanine | Human NK2 receptor antagonist | Demonstrated species-specific pharmacology |
This historical trajectory underscores how NKA(4-10) transitioned from a proteolytic fragment to a precision tool for deconstructing tachykinin signaling—a transformation that continues to enable targeted therapies for conditions like asthma and inflammatory bowel disease [1] [9].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0